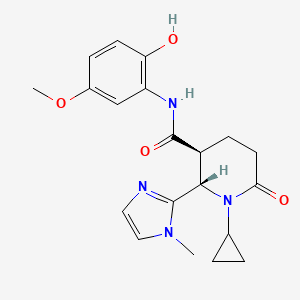![molecular formula C12H15NO6S2 B7338327 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid, also known as MSC, is a cyclic sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSC is a synthetic compound that was first developed in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. This compound has also been shown to have antioxidant properties and to improve glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid for lab experiments is its stability and ease of synthesis. This compound is a synthetic compound that can be easily produced in large quantities, making it ideal for use in lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based therapies for the treatment of cancer. Additionally, there is interest in exploring the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
合成法
The synthesis of 3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid involves a multi-step process that begins with the reaction of 4-methylsulfonylbenzenesulfonyl chloride with cyclobutanone. This reaction yields the intermediate product, 3-(4-methylsulfonylphenyl)cyclobutanone. The intermediate product is then reacted with ammonia and carbon dioxide to produce this compound.
科学的研究の応用
3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid has been studied extensively for its potential therapeutic applications. Some of the most promising applications of this compound include its use as an anti-inflammatory agent, an antitumor agent, and a neuroprotective agent. This compound has also been shown to have potential applications in the treatment of diabetes and cardiovascular diseases.
特性
IUPAC Name |
3-[(4-methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-20(16,17)10-2-4-11(5-3-10)21(18,19)13-9-6-8(7-9)12(14)15/h2-5,8-9,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPOTRASISRWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide](/img/structure/B7338244.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(3-cyclopentylazetidin-1-yl)ethane-1,2-dione](/img/structure/B7338249.png)
![1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea](/img/structure/B7338251.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-4-yl]-(5-bromo-6-methoxypyridin-3-yl)methanone](/img/structure/B7338253.png)
![3-[(3aR,9aS)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]propanoic acid](/img/structure/B7338272.png)
![(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B7338297.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B7338298.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7338306.png)
![(3S)-2-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338322.png)

![3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338348.png)
